molecular formula C11H12BrF2NO2 B2609913 Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate CAS No. 2287289-43-2

Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate

Cat. No. B2609913
CAS RN: 2287289-43-2
M. Wt: 308.123
InChI Key: SLYFKOLDHGJORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmaceuticals, agrochemicals, and materials science. This compound is a member of the benzoate class of organic compounds and is commonly used as a starting material for the synthesis of various other compounds.

Mechanism of Action

The exact mechanism of action of tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which further contributes to its antitumor activity.
Biochemical and Physiological Effects:
Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which may contribute to its antitumor activity. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate. One potential area of research is the development of new derivatives of this compound with improved antitumor activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas such as materials science and agrochemicals. Finally, more research is needed to determine the safety and efficacy of this compound in preclinical and clinical studies.

Synthesis Methods

The synthesis of tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate involves the reaction of 2,4-difluorobenzoic acid with tert-butylamine and bromine in the presence of a suitable catalyst. This reaction results in the formation of the desired compound with a yield of approximately 70%.

Scientific Research Applications

Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)7-6(15)4-5(13)8(12)9(7)14/h4H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYFKOLDHGJORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C=C1N)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-amino-3-bromo-2,4-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.